molecular formula C15H12FNO B063445 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile CAS No. 175204-09-8

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile

Cat. No. B063445
M. Wt: 241.26 g/mol
InChI Key: PYDSAKVFHVQAAD-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile is a compound of interest in the field of organic chemistry due to its unique structure and potential for application in various chemical reactions and synthesis processes. Its distinct molecular configuration allows for detailed studies of its physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves complex processes including the use of boron-based reagents and specific catalysts to achieve the desired molecular architecture. Techniques such as X-ray diffraction and spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) are employed to characterize and confirm the structure of synthesized compounds (Qing-mei Wu et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analysis is conducted using DFT calculations and X-ray diffraction, confirming the optimized molecular structures are in line with theoretical predictions. This involves comparative analysis of spectroscopic data, geometrical parameters, and other molecular properties to ensure accuracy in the molecular structure determination (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

The compound's reactivity is explored through various chemical reactions, including its interaction with metal ions and involvement in hydroxylation processes. These studies reveal the compound's behavior in different chemical environments and its potential for creating new molecular structures (M. Eberhardt, 1977).

Scientific Research Applications

Synthesis and Material Chemistry

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile and its derivatives are pivotal in the synthesis of various compounds. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, demonstrates the role of fluorinated benzonitriles in producing medically relevant compounds. The challenges in synthesizing such compounds, such as the use of toxic and volatile substances like methyl nitrite, highlight the importance of developing practical and safe synthesis methods in chemical research (Qiu et al., 2009).

Pharmacological Research

Fluorinated benzonitriles serve as building blocks in pharmacological research. For instance, in the synthesis of Androgen Receptor Antagonists like MDV3100, compounds like 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile are synthesized starting from 2-fluoro-1-methyl-4-nitro-benzoic acid, showcasing the role of fluorinated benzonitriles in developing therapeutic agents (Li Zhi-yu, 2012).

Chemical and Material Properties Analysis

Research into the chemical and material properties of fluorinated benzonitriles is extensive. Studies on molecular structures and vibrational spectroscopic analysis of compounds like 2-fluoro-5-methylbenzonitrile provide insights into their chemical behavior and applications. Quantum mechanical calculations and spectroscopic analyses deepen our understanding of their potential uses in various fields (Sundaraganesan et al., 2009).

Environmental and Biological Studies

Fluorinated benzonitriles are also significant in environmental and biological studies. For instance, research on the microbial degradation of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil sheds light on the environmental fate of these compounds and their metabolites, highlighting the broader ecological impact and the need for sustainable practices in chemical usage (Holtze et al., 2008).

Safety And Hazards

The compound is classified as an irritant . The safety information includes hazard statements H302+H312+H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260-P280-P301+P312-P302+P352-P304+P340-P361+P364 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-fluoro-6-[(4-methylphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11-5-7-12(8-6-11)10-18-15-4-2-3-14(16)13(15)9-17/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDSAKVFHVQAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372032
Record name 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile

CAS RN

175204-09-8
Record name 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-09-8
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